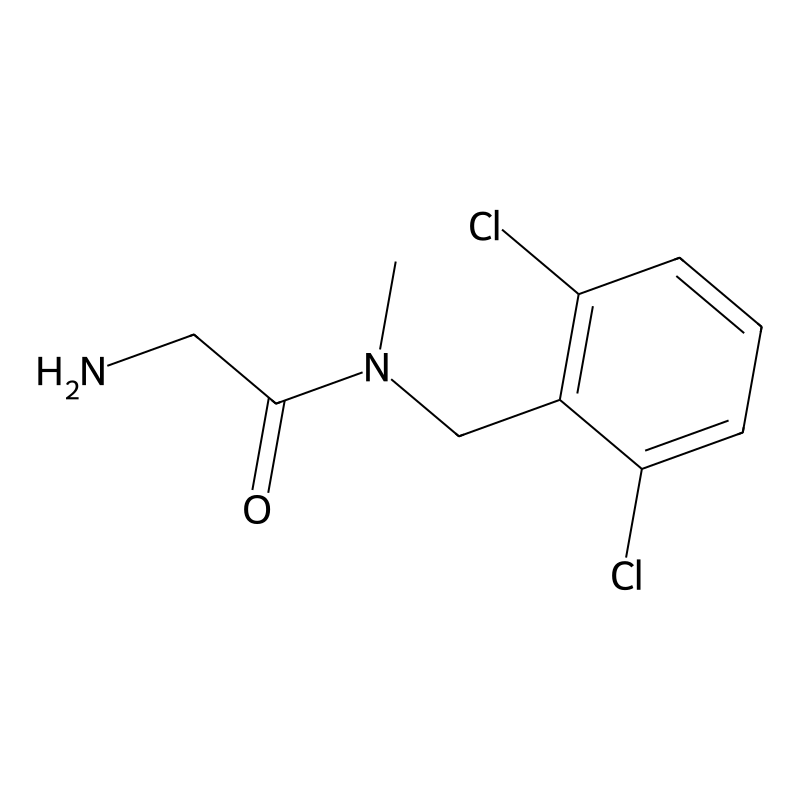

2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide is an organic compound characterized by its unique structure, which includes an amino group, a dichlorobenzyl moiety, and a methyl-acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 270.15 g/mol. The presence of two chlorine atoms on the benzyl ring contributes to its chemical properties and potential biological activities, making it a subject of interest in various fields of research.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to form amines or other reduced derivatives.

- Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and hydroxide ions or amines for substitution reactions. These reactions are essential for understanding the compound's reactivity and potential transformations in synthetic chemistry.

Research into the biological activity of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide has indicated potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential in treating various diseases.

The synthesis of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,6-dichlorobenzylamine with N-methylacetamide. This reaction is usually carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, large-scale synthesis may utilize continuous flow reactors that allow for precise control over reaction parameters, ensuring consistent quality and efficiency. Advanced purification techniques such as crystallization and chromatography are employed to enhance the purity of the final product.

The applications of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide span multiple fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore its therapeutic potential for various diseases.

- Industry: It is used in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

Interaction studies involving 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide focus on its binding affinity with biological targets. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile. Such studies often involve evaluating how the compound affects enzyme activity or receptor signaling pathways.

Several compounds share structural similarities with 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 2-Amino-N-(2,6-dichloro-benzyl)-acetamide | Lacks the methyl group on the acetamide moiety |

| 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide | Contains a cyclopropyl group instead |

| 2-Amino-N-(3-fluorobenzyl)-N-methyl-acetamide | Contains a fluorine atom on the benzene ring |

Uniqueness

The uniqueness of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide lies in its specific structural features that confer distinct chemical and biological properties compared to similar compounds. The dichlorobenzyl substitution pattern enhances its lipophilicity and influences its interaction with biological membranes, potentially leading to different reactivity and stability profiles. This makes it a valuable compound for various research and industrial applications.